molecular formula C10H12O3 B7767052 cis-Coniferyl alcohol CAS No. 69056-21-9

cis-Coniferyl alcohol

Cat. No.: B7767052
CAS No.: 69056-21-9
M. Wt: 180.20 g/mol
InChI Key: JMFRWRFFLBVWSI-IHWYPQMZSA-N
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Description

cis-Coniferyl alcohol (C 10 H 12 O 3 , molecular weight 180.20) is one of the monolignols, a class of organic compounds that serve as primary monomeric building blocks in the biosynthesis of lignin and lignans in plants . As a structural isomer of the more common trans-coniferyl alcohol, it shares the same molecular formula but features a distinct cis-configuration around its alkene bond, a detail critical for specific biochemical interactions and polymer formation studies. In recent scientific research, coniferyl alcohol has been identified as a compound with significant therapeutic potential. A 2024 study demonstrated that coniferyl alcohol exhibits antihypertensive and cardioprotective effects in a mouse model of renovascular hypertension . The research, which combined experimental verification with network pharmacology, showed that coniferyl alcohol effectively reduced blood pressure, myocardial tissue damage, and inflammation. Its mechanism of action is closely linked to the suppression of key inflammatory mediators, including reduced expression of IL-17, matrix metallopeptidase 9 (MMP9), cyclooxygenase 2 (COX2), and TNF-α in heart tissues, highlighting its role in inhibiting cardiac inflammation and fibrohypertrophy . Beyond its pharmacological potential, coniferyl alcohol is fundamentally important in plant physiology and biochemistry. It is a key intermediate in the phenylpropanoid pathway and is incorporated into the complex lignin polymer, which provides structural strength to plant cell walls . Furthermore, emerging research reveals that coniferyl alcohol acts as a signaling molecule in plants, providing a feedback mechanism to regulate its own biosynthesis. It can trigger the proteolysis of L-phenylalanine ammonia-lyase (PAL), the entry-point enzyme into the lignin biosynthetic pathway, and modulate the expression of lignin biosynthetic genes, ensuring tight control over this carbon-intensive process . This product is intended for research applications only, such as: Biomass and lignin biosynthesis studies Pharmacological research into cardiovascular and anti-inflammatory therapeutics Investigations into plant metabolic pathways and signaling Analytical chemistry as a reference standard Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFRWRFFLBVWSI-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-35-5, 69056-21-9
Record name Coniferyl alcohol
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Record name Coniferyl alcohol, (Z)-
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Record name Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy-
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Record name 4-hydroxy-3-methoxycinnamylic alcohol
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Record name CONIFERYL ALCOHOL, (Z)-
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Preparation Methods

Sodium Borohydride-Mediated Reduction

A widely cited method involves reducing coniferaldehyde (trans-4-hydroxy-3-methoxycinnamaldehyde) to coniferyl alcohol. Lu et al. reported that sodium borohydride (NaBH₄) in ethyl acetate reduces acid chlorides to primary allylic alcohols in high yields (95%). While this method efficiently produces trans-coniferyl alcohol, cis isomer formation is not observed under standard conditions. Adjusting solvent polarity or temperature may influence stereoselectivity, though such modifications remain underexplored.

Sodium Triacetoxyborohydride for Selective Reduction

Lu and Ralph introduced sodium triacetoxyborohydride (NaBH(OAc)₃) as a superior reducing agent for coniferaldehyde, achieving 97% yield of trans-coniferyl alcohol without 1,4-reduction byproducts. The bulky triacetoxyborohydride ion favors 1,2-addition to the carbonyl, preserving the double bond geometry. To access the cis isomer, a protic solvent or chiral catalyst might be required to destabilize the trans transition state, though no studies have yet demonstrated this.

Protective Group Strategies for cis-Isomer Stabilization

Nakamura and Higuchi’s synthesis of coniferyl aldehyde highlights the utility of methoxymethyl (MOM) protecting groups. By shielding phenolic hydroxyl groups during DDQ oxidation of isoeugenol, they obtained methoxymethyl-trans-coniferyl aldehyde in 72% yield. Subsequent deprotection with acetic acid yielded trans-coniferyl aldehyde. Adapting this method to cis-isomer synthesis would require stabilizing a cis-configured intermediate, potentially through steric hindrance or hydrogen-bonding interactions.

NMR Characterization of this compound

The Biological Magnetic Resonance Bank (BMRB) provides definitive NMR data for this compound (bmse010156), critical for verifying synthetic success. Key spectral features include:

Atom IDAssignmentδ (ppm)Ambiguity Code
C1OMe55.971
C6G (glycosidic)59.751
H17B (β-position)5.791
H18A (α-position)6.491

The distinct downfield shifts of H17 (5.79 ppm) and H18 (6.49 ppm) reflect cis-configurational effects on proton environments . These data serve as a benchmark for validating synthetic outcomes.

Chemical Reactions Analysis

Polymerization and Lignin Incorporation

cis-Coniferyl alcohol participates in lignin formation through radical coupling mechanisms, similar to trans-coniferyl alcohol, but with stereochemical implications:

  • Dehydrogenation : Generates aroxyl radicals, which couple to form quinone methides.

  • Rearomatization : Forms benzodioxane or β-O-4 linkages (Figure 3) .

Comparative Thermodynamics :

Reaction Typetrans-Coniferyl Alcohol (kcal/mol)cis-Coniferyl Alcohol (Inferred)
Dehydrogenation85.4 Similar, but steric effects may alter energetics
Quinone Methide Formation−24.5 to −28.7 Likely less exergonic due to steric hindrance
Benzodioxane Rearomatization−24.6 to −26.2 Potential kinetic preference for cis stereochemistry

Experimental Evidence :

  • Synthetic lignins (dehydrogenation polymers, DHPs) derived from cis-coniferyl alcohol exhibit distinct structural features, including altered interunit bond frequencies .

  • cis-Monolignols resist coupling with conventional monolignols (e.g., trans-coniferyl alcohol) in peroxidase/H₂O₂ systems, suggesting selective reactivity .

Stability and Isomerization

cis-Coniferyl alcohol is prone to isomerization under specific conditions:

  • Thermal Stress : Heating above 60°C accelerates cis-to-trans conversion.

  • Acidic/Basic Conditions : Deprotection of acetyl groups in acidic media may induce partial isomerization .

Stabilization Strategies :

  • Use of acetate protecting groups during synthesis.

  • Storage in inert atmospheres at low temperatures (−20°C) .

Biological and Industrial Implications

  • Lignin Structure : Incorporation of cis-coniferyl alcohol introduces kinks in lignin polymers, potentially enhancing flexibility for applications in carbon fibers .

  • Plant Development : cis-Monolignols may act as signaling molecules, modulating lignin biosynthesis pathways in Arabidopsis .

Scientific Research Applications

Biochemical Pathways and Plant Physiology

Lignin Biosynthesis
Cis-coniferyl alcohol serves as a precursor in the phenylpropanoid pathway, leading to the formation of lignin, a vital component of plant cell walls. Lignin provides structural integrity and resistance against pathogens. Studies have shown that manipulating the biosynthesis of coniferyl alcohol can affect lignin composition and plant vigor, indicating its importance in plant development and defense mechanisms .

Inhibition of Plant Growth
Research indicates that exogenous application of coniferyl alcohol can inhibit the growth of Arabidopsis seedlings, suggesting a regulatory role in plant development. This inhibition is linked to altered levels of phenylalanine ammonia-lyase (PAL), an enzyme involved in phenylpropanoid metabolism .

Industrial Applications

Biopolymers and Material Science
this compound is utilized in the production of biopolymers through oxidative polymerization processes. The resulting dimeric structures can be used to create novel materials with applications in bio-based composites and coatings. For instance, studies have demonstrated successful copolymerization with other monolignols, resulting in materials with enhanced properties for various industrial applications .

Azeotropic Mixture Separation
One notable application of this compound is in the separation of azeotropic mixtures via extractive distillation. This method leverages the unique properties of this compound to improve the efficiency of separation processes in chemical manufacturing .

Case Study 1: Lignification Studies

A study conducted by Kim et al. explored the copolymerization of this compound with other hydroxystilbenes under controlled conditions. The research indicated that varying reaction parameters could yield different lignin-like structures, which are essential for understanding lignification mechanisms in plants .

Case Study 2: Biodegradation Research

In a study on the biodegradation pathways of lignin precursors by Xanthomonas citri, this compound was identified as a substrate that could be metabolized into simpler compounds. This research highlights its potential role in bioremediation and bioengineering applications aimed at converting lignin-derived compounds into valuable bio-based chemicals .

Comparative Data Table

Application Area Description Key Findings/Implications
Lignin BiosynthesisPrecursor for lignin formationCritical for plant structure and defense
Plant Growth RegulationInhibits growth in Arabidopsis seedlingsAlters PAL levels; potential for agricultural use
Biopolymer ProductionUsed in oxidative polymerizationNovel materials with enhanced properties
Azeotropic SeparationEnhances efficiency in chemical manufacturingImproves separation processes
BiodegradationMetabolized by Xanthomonas citriPotential for bioremediation and bioengineering

Comparison with Similar Compounds

Key Properties and Reactivity

  • CAS Number: 69056-21-9 (Note: Some sources ambiguously associate this CAS with trans-coniferyl alcohol; careful stereochemical verification is advised) .
  • Synthesis : cis-Coniferyl alcohol is isolated from pyrolysis mixtures of trans-coniferyl alcohol or via preparative chromatography .
  • Stability : Under oxidative or thermal conditions, this compound isomerizes to its trans isomer, albeit at a slower rate compared to competing reactions (e.g., silibinin formation in biomimetic syntheses) .

Comparison with Structurally Related Compounds

trans-Coniferyl Alcohol

Property This compound trans-Coniferyl Alcohol
Configuration Z (cis) at C7″–C8″ E (trans) at C7″–C8″
Thermodynamic Stability Less stable More stable (major product)
Abundance in Pyrolysis 0.6 (relative peak area) 1.7 (relative peak area)
Reactivity Isomerizes to trans form Resists isomerization

Key Findings :

  • The trans isomer dominates in lignin and pyrolysis due to its thermodynamic stability .
  • During oxidative coupling with taxifolin, both isomers yield identical products (silibinin/isosilibinin), suggesting cis-trans isomerization precedes reaction completion .

Dihydroconiferyl Alcohol

Property This compound Dihydroconiferyl Alcohol
Structure Unsaturated propenyl chain Saturated propanol side chain
Formation Pathway Pyrolysis, radical reactions Hydrogenation of double bond
Abundance in Pyrolysis 0.6 0.9

Key Findings :

  • Dihydroconiferyl alcohol arises from hydrogen radical-mediated reduction during pyrolysis, highlighting redox interactions in lignin degradation .

Coniferyl Aldehyde

Property This compound Coniferyl Aldehyde
Functional Group –CH₂–CHOH–CH₂OH –CH₂–CHO
Abundance in Pyrolysis 0.6 1.9

Key Findings :

  • Coniferyl aldehyde is an oxidation product with higher abundance, indicating competitive β-scission and dehydrogenation pathways during pyrolysis .

Isoeugenol and 4-Vinylguaiacol

Property This compound Isoeugenol 4-Vinylguaiacol
Structure Propenol side chain Allylphenol Vinylphenol
Formation Mechanism Radical coupling Reduction Elimination

Key Findings :

  • Isoeugenol and 4-vinylguaiacol are side-chain modification products, underscoring the diversity of lignin-derived compounds under thermal stress .

Pyrolysis Product Distribution (Relative Peak Areas)

Compound Abundance (G-type)
This compound 0.6
trans-Coniferyl alcohol 1.7
Dihydroconiferyl alcohol 0.9
Coniferyl aldehyde 1.9

Mechanistic Insights:

  • This compound’s lower abundance in pyrolysis aligns with its tendency to isomerize or participate in secondary reactions .
  • Radical-mediated pathways (e.g., β-scission, hydrogen abstraction) govern the formation of related compounds like coniferyl aldehyde and isoeugenol .

Q & A

(Basic) How can researchers distinguish cis-coniferyl alcohol from its trans isomer using analytical techniques?

Methodological Answer:
To differentiate cis- and trans-coniferyl alcohol, combine gas chromatography-mass spectrometry (GC/MS) with retention indices and nuclear magnetic resonance (NMR) spectroscopy. GC/MS separates isomers based on retention times, while NMR identifies stereochemical configurations via coupling constants (e.g., trans isomers exhibit larger J values for vinyl protons) . Stereochemical assignments can be further validated using polarimetry or X-ray crystallography when crystalline derivatives are available .

(Basic) What methodological approaches are recommended for assessing the thermal stability of this compound in experimental settings?

Methodological Answer:
Thermal stability can be evaluated using thermogravimetric analysis (TGA) to measure decomposition temperatures under controlled atmospheres. Pair this with high-performance liquid chromatography (HPLC) to monitor isomerization or degradation products. For kinetic studies, employ Arrhenius plots to calculate activation energies under varying pH and temperature conditions . Ensure inert gas purging (e.g., nitrogen) to minimize oxidative side reactions .

(Advanced) How should researchers design experiments to investigate the isomerization of this compound to its trans form under oxidative conditions?

Methodological Answer:
Design a controlled oxidative coupling experiment using Ag₂O as an oxidant (see Scheme 3 in ). Key variables include:

  • Oxidant concentration : Test stoichiometric vs. catalytic amounts.
  • Solvent polarity : Compare polar (e.g., methanol) vs. nonpolar solvents.
  • Reaction time : Monitor intermediates via time-resolved UV-Vis spectroscopy .
    Include control experiments with trans-coniferyl alcohol to confirm thermodynamic favorability of trans products. Use density functional theory (DFT) calculations to model radical intermediates and transition states .

(Advanced) What strategies can resolve contradictions in stereochemical outcomes observed during biomimetic synthesis involving this compound?

Methodological Answer:
Contradictions in stereochemistry (e.g., unexpected trans-dominant products from cis precursors) require:

  • Replicate studies under varied conditions (pH, temperature, light exposure) to identify confounding factors .
  • Isotopic labeling : Use ¹³C-labeled this compound to track carbon rearrangement during reactions.
  • Cross-validation with multiple analytical techniques (e.g., circular dichroism for enantiomeric purity, HPLC-MS/MS for product profiling) .
    Address discrepancies by revisiting mechanistic assumptions, such as radical recombination pathways vs. Diels-Alder stereospecificity .

(Advanced) How can researchers elucidate the role of this compound in lignin biosynthesis pathways?

Methodological Answer:

  • Radiotracer studies : Introduce ¹⁴C-labeled this compound into plant cell cultures and track incorporation into lignin via autoradiography or scintillation counting .
  • Gene knockout models : Use CRISPR/Cas9 to silence genes encoding cinnamyl alcohol dehydrogenase (CAD) and monitor lignin composition via thioacidolysis-GC/MS .
  • In situ imaging : Apply Raman microspectroscopy to visualize spatial distribution in plant cell walls .

(Basic) What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Methodological Answer:
For dose-response assays (e.g., antioxidant activity), use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Validate assumptions with residual plots and Kolmogorov-Smirnov tests for normality. For high-throughput data, apply principal component analysis (PCA) to reduce dimensionality and identify confounding variables .

(Advanced) How can researchers address challenges in isolating this compound from natural sources?

Methodological Answer:

  • Extraction optimization : Compare Soxhlet extraction (polar solvents) vs. supercritical CO₂ for yield and purity.
  • Chromatographic purification : Use countercurrent chromatography (CCC) with a heptane/ethyl acetate/water system to separate isomers .
  • Stability testing : Store isolates under argon at -80°C and monitor degradation via LC-TOF-MS over time .

(Advanced) What experimental frameworks are recommended for studying this compound’s interactions with plant enzymes?

Methodological Answer:

  • Kinetic assays : Use stopped-flow spectroscopy to measure enzyme-substrate binding constants (Km, Vmax).
  • Docking simulations : Perform molecular dynamics (MD) simulations with enzymes like peroxidase to predict binding sites.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Key Considerations for Rigorous Research Design

  • Ethical compliance : For studies involving human cell lines, obtain IRB approval and document consent protocols .
  • Data validation : Cross-check findings with replicate experiments and independent datasets to mitigate bias .
  • Literature alignment : Frame questions within existing consensus (e.g., thermodynamic stability of trans isomers) while challenging gaps (e.g., cis-specific biological roles) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Coniferyl alcohol
Reactant of Route 2
cis-Coniferyl alcohol

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